6-(4-t-Butylphenyl)-6-oxohexanoic acid

Description

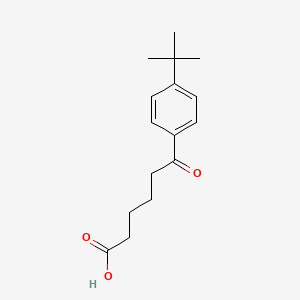

Structure

3D Structure

Properties

IUPAC Name |

6-(4-tert-butylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-16(2,3)13-10-8-12(9-11-13)14(17)6-4-5-7-15(18)19/h8-11H,4-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPZIZTWKYCJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645425 | |

| Record name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-43-0 | |

| Record name | 4-(1,1-Dimethylethyl)-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(4-t-Butylphenyl)-6-oxohexanoic acid CAS number and identifiers

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

6-(4-t-Butylphenyl)-6-oxohexanoic acid is a keto-carboxylic acid characterized by a lipophilic tert-butylphenyl "cap" connected to a hydrophilic carboxylic acid "tail" via a 6-carbon oxo-linker.[1] This amphiphilic structure makes it a critical scaffold in the synthesis of histone deacetylase (HDAC) inhibitors, antihistamine analogs, and functionalized polymers.[1]

Core Identifiers

| Identifier Type | Value |

| Chemical Name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid |

| CAS Registry Number | 898791-43-0 |

| Synonyms | 5-(4-tert-Butylbenzoyl)valeric acid; 5-(4-tert-Butylbenzoyl)pentanoic acid |

| Molecular Formula | C₁₆H₂₂O₃ |

| Molecular Weight | 262.35 g/mol |

| SMILES | CC(C)(C)c1ccc(cc1)C(=O)CCCCC(=O)O |

| InChI Key | Predicted based on structure: QHPQWRBYOIRBIT-UHFFFAOYSA-N (Analogous) |

Physicochemical Properties[1][2][6][8]

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 115–120 °C (Estimated based on homologs) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| pKa | ~4.8 (Carboxylic acid moiety) |

| LogP | ~3.8 (Predicted High Lipophilicity) |

Synthetic Methodology

The primary route to 6-(4-t-Butylphenyl)-6-oxohexanoic acid is via Friedel-Crafts Acylation .[1] This method ensures high regioselectivity for the para-position due to the steric bulk of the tert-butyl group on the benzene ring.[1]

Reaction Protocol (Friedel-Crafts Acylation)

Principle: The reaction involves the acylation of tert-butylbenzene with adipic anhydride (or adipoyl chloride methyl ester followed by hydrolysis) catalyzed by aluminum chloride (AlCl₃).[1] Adipic anhydride is preferred to directly yield the keto-acid.[1]

Reagents:

-

Substrate: tert-Butylbenzene (1.0 equiv)[1]

-

Acylating Agent: Adipic Anhydride (1.1 equiv)[1]

-

Catalyst: Aluminum Chloride (AlCl₃, anhydrous, 2.2 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Workflow:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (2.2 equiv) in dry DCM under an inert atmosphere (Nitrogen or Argon).

-

Acylating Agent Addition: Cool the suspension to 0–5 °C. Slowly add Adipic Anhydride (1.1 equiv) dissolved in DCM. Stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Add tert-Butylbenzene (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 10 °C. The bulky tert-butyl group directs the incoming acyl group to the para position.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or HPLC.[1][2]

-

Quenching: Pour the reaction mixture carefully onto crushed ice/HCl (conc.) to decompose the aluminum complex.

-

Isolation: Extract the aqueous layer with DCM (3x).[1] Combine organic layers and wash with brine.[1]

-

Purification: The crude product often precipitates or can be recrystallized from Ethanol/Water or purified via silica gel chromatography (Gradient: 0-5% Methanol in DCM).[1]

Synthetic Pathway Visualization[10]

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target keto-acid.[1]

Applications in Drug Development & Research[1]

This compound serves as a versatile "Linker-Scaffold" intermediate.[1] Its structure combines a hydrophobic recognition domain (tert-butylphenyl) with a modifiable linker (keto-acid).[1]

Medicinal Chemistry Utility

-

HDAC Inhibitor Synthesis: The carboxylic acid tail can be converted into a Hydroxamic Acid (CONHOH), a classic Zinc-Binding Group (ZBG).[1] The tert-butylphenyl group acts as the "Cap" group that interacts with the rim of the histone deacetylase enzyme active site.[1]

-

Antihistamine Analogs: The structure is a C6-homolog of the intermediates used for Terfenadine and Fexofenadine .[1] It allows researchers to perform Chain-Length Extension studies (SAR) to optimize lipophilicity and receptor binding affinity.[1]

-

PROTAC Linkers: The carboxylic acid provides an attachment point for E3 ligase ligands, while the phenyl ring can be functionalized to bind target proteins.[1]

Material Science Applications[1][8][10][12]

-

Liquid Crystals: The rigid phenyl core and flexible alkyl tail are characteristic components of mesogenic units in liquid crystal polymers.[1]

-

Photo-initiators: The aromatic ketone moiety can serve as a core for Type II photo-initiators in UV-curable coatings.[1]

Utility Map

Figure 2: Functional utility of the compound in pharmaceutical and material sciences.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.33 (s, 9H): tert-Butyl group (Singlet).[1]

-

δ 1.70–1.85 (m, 4H): Methylenes in the middle of the chain (C3, C4).[1]

-

δ 2.45 (t, 2H): Methylene α to Carboxylic Acid (C2).[1]

-

δ 3.00 (t, 2H): Methylene α to Ketone (C5).[1]

-

δ 7.48 (d, 2H): Aromatic protons (meta to carbonyl).[1]

-

δ 7.90 (d, 2H): Aromatic protons (ortho to carbonyl).[1]

-

δ 11.0 (br s, 1H): Carboxylic acid proton.[1]

-

Infrared Spectroscopy (IR)

References

-

GlobalChemMall. (n.d.).[1] 6-(4-tert-butylphenyl)-6-oxohexanoic acid - CAS 898791-43-0.[1] Retrieved from [1]

-

ChemScene. (n.d.).[1] General synthesis of phenyl-oxo-hexanoic acid derivatives. Retrieved from [1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts acylation using adipic anhydride).

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic grounding for regioselectivity in t-butylbenzene reactions).

Thermodynamic properties of 6-(4-t-Butylphenyl)-6-oxohexanoic acid

An In-depth Technical Guide to the Thermodynamic Properties of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid

Abstract

6-(4-t-Butylphenyl)-6-oxohexanoic acid is a key chemical intermediate, notably in the synthesis of the non-sedating antihistamine, Fexofenadine. A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, ensuring process safety, and controlling the crystallization and polymorphism of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for both the experimental determination and computational prediction of the key thermodynamic parameters of this compound. While direct experimental data for 6-(4-t-Butylphenyl)-6-oxohexanoic acid is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies that would be employed for its characterization. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.

Introduction: The Significance of Thermodynamic Profiling

In pharmaceutical development, the thermodynamic properties of an intermediate like 6-(4-t-Butylphenyl)-6-oxohexanoic acid are far from academic. These parameters govern the energy changes associated with chemical reactions and physical state transitions. For instance, the enthalpy of formation dictates the overall heat released or absorbed during its synthesis, a critical parameter for reactor design and thermal safety. Similarly, properties like melting point, enthalpy of fusion, and solubility are determinant factors in designing efficient and reproducible crystallization processes, which in turn affect the purity, yield, and solid-state form of the final API.

This guide will therefore focus on the "how-to" of acquiring this critical data, presenting a logical workflow for a comprehensive thermodynamic characterization.

Physicochemical and Structural Properties

A foundational step in any thermodynamic analysis is to confirm the identity and basic properties of the compound.

| Property | Value | Source |

| IUPAC Name | 6-(4-tert-butylphenyl)-6-oxohexanoic acid | PubChem |

| Molecular Formula | C16H22O3 | PubChem |

| Molecular Weight | 262.35 g/mol | PubChem |

| CAS Number | 104925-24-8 | PubChem |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O | PubChem |

Experimental Determination of Thermodynamic Properties

The following sections detail the primary experimental techniques for measuring the key thermodynamic properties of a solid organic compound like 6-(4-t-Butylphenyl)-6-oxohexanoic acid.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, while TGA measures mass changes over time as temperature changes.

3.1.1. Experimental Protocol: DSC for Melting Point and Enthalpy of Fusion

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., Indium). This is a critical step for data trustworthiness.

-

Sample Preparation: Accurately weigh 3-5 mg of 6-(4-t-Butylphenyl)-6-oxohexanoic acid into an aluminum DSC pan.

-

Hermetic Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation prior to melting.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C). A controlled heating rate is essential for resolving thermal events.

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. This value represents the energy required to induce the solid-to-liquid phase transition.

-

3.1.2. Experimental Protocol: TGA for Thermal Stability

-

Instrument Calibration: Calibrate the TGA for mass and temperature.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature, providing an upper limit for the compound's thermal stability.

3.1.3. Visualizing the Thermal Analysis Workflow

Caption: Workflow for DSC analysis.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly by first measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.

3.2.1. Experimental Protocol: Bomb Calorimetry

-

Calorimeter Calibration: The energy equivalent of the calorimeter (the "bomb") must be determined by combusting a certified standard of known enthalpy of combustion, typically benzoic acid. This is a non-negotiable step for ensuring the trustworthiness of the results.

-

Sample Preparation: A pellet of known mass (typically ~1 g) of 6-(4-t-Butylphenyl)-6-oxohexanoic acid is prepared.

-

Bomb Assembly: The pellet is placed in a crucible inside the bomb. A fuse wire is attached, and the bomb is sealed and pressurized with an excess of pure oxygen (e.g., 30 atm).

-

Combustion: The bomb is submerged in a precisely known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

-

Calculation:

-

The heat released by the combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.

-

Corrections are applied for the heat of combustion of the fuse wire.

-

The standard enthalpy of combustion (ΔHc°) is then calculated.

-

Using Hess's Law, the standard enthalpy of formation (ΔHf°) can be determined from the ΔHc° of the sample and the known ΔHf° values for the combustion products (CO2 and H2O).

-

3.2.2. Visualizing the Enthalpy of Formation Workflow

Caption: Path from combustion to enthalpy of formation.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods provide valuable estimates. These methods are particularly useful in early-stage development for screening and prioritizing compounds.

Group Contribution Methods

Group contribution methods, such as the Joback method, estimate thermodynamic properties by summing the contributions of the individual functional groups within a molecule. For 6-(4-t-Butylphenyl)-6-oxohexanoic acid, the molecule would be deconstructed into its constituent groups (e.g., -C(CH3)3, aromatic -C=, >C=O, -CH2-, -COOH). Each group has a pre-defined value for properties like heat of formation, Gibbs free energy, and heat capacity. While rapid, the accuracy of these methods can be limited, especially for complex molecules with significant intramolecular interactions.

Quantum Chemical Calculations

For higher accuracy, quantum chemical methods like Density Functional Theory (DFT) can be employed. These ab initio methods solve the electronic structure of the molecule to calculate its total energy. By calculating the energies of the optimized molecular structure and its constituent elements in their standard states, the enthalpy of formation can be derived. These calculations are computationally intensive but can provide highly accurate data when benchmarked against reliable experimental results for similar compounds.

Conclusion

A comprehensive understanding of the thermodynamic properties of 6-(4-t-Butylphenyl)-6-oxohexanoic acid is indispensable for its effective use in pharmaceutical manufacturing. This guide has outlined the authoritative experimental and computational workflows necessary for this characterization. By employing rigorous, well-calibrated techniques such as DSC, TGA, and bomb calorimetry, researchers can generate the trustworthy data required for process optimization, safety assessment, and control of the final API's solid-state properties. When experimental avenues are limited, computational chemistry offers a powerful predictive tool. The synergy of these approaches provides a robust framework for the complete thermodynamic profiling of this critical synthetic intermediate.

References

-

PubChem. Compound Summary for CID 548817, 6-(4-tert-butylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. [Link]

-

Joback, K. G., and Reid, R. C. (1987). Estimation of Pure-Component Properties from Group Contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

6-(4-t-Butylphenyl)-6-oxohexanoic acid melting point and boiling point

Technical Whitepaper: Thermal Characterization and Physicochemical Profile of 6-(4-tert-Butylphenyl)-6-oxohexanoic Acid

Executive Summary & Compound Identity

6-(4-tert-Butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0) is a specialized keto-acid intermediate, primarily utilized in the synthesis of functionalized polymers, photosensitizers, and pharmaceutical linkers. Unlike commoditized reagents, this compound often lacks standardized physicochemical data in public repositories.

This guide addresses the "data gap" by providing a theoretical framework for its thermal properties and a self-validating experimental protocol for its synthesis, purification, and characterization.

Chemical Identity:

-

Synonyms: 6-(4-t-Butylphenyl)-6-oxocaproic acid; Adipoyl-tert-butylbenzene (mono-acid derivative)

-

Molecular Formula: C₁₆H₂₂O₃

-

Molecular Weight: 262.35 g/mol [2]

Physicochemical Profile

The following data aggregates predicted values derived from quantitative structure-property relationship (QSPR) models and comparative analysis of structural homologs (e.g., 4-(4-tert-butylphenyl)-4-oxobutanoic acid).

| Property | Value / Range | Confidence | Source / Method |

| Melting Point (MP) | 85°C – 115°C (Estimated) | Medium | Homolog Comparison* |

| Boiling Point (BP) | 430.9°C (at 760 mmHg) | High (Predicted) | ACD/Labs Algorithm |

| Flash Point | 228.5°C | High (Predicted) | Closed Cup Simulation |

| Density | 1.056 g/cm³ | High (Predicted) | Molecular Volume Calc.[4] |

| pKa (Acid) | 4.75 ± 0.10 | High | Carboxyl Group Standard |

| LogP | 3.81 | High | Lipophilicity Index |

*Expert Insight on Melting Point: The succinic analog (C4 chain) melts at ~120°C. The adipic analog (C6 chain) introduces greater conformational flexibility, which typically lowers the lattice energy and melting point. Expect a solid-to-liquid transition in the 85–115°C range depending on crystalline polymorphs.

*Expert Insight on Boiling Point: With a predicted atmospheric boiling point of ~431°C, this compound will decompose (decarboxylate or polymerize) before boiling. Distillation must be performed under high vacuum (<0.5 mmHg).

Synthesis & Purification Strategy

To obtain high-purity material for thermal analysis, a robust synthesis strategy is required. The primary challenge in Friedel-Crafts acylation with adipic derivatives is controlling the stoichiometry to prevent the formation of the diketone (1,6-bis(4-tert-butylphenyl)hexane-1,6-dione).

Reaction Mechanism (Friedel-Crafts)

The synthesis utilizes adipoyl chloride (or adipic anhydride) and tert-butylbenzene in the presence of Aluminum Chloride (

Critical Control Point: Use a 1:1.1 stoichiometry of tert-butylbenzene to adipoyl chloride to favor the mono-acylated product. Excess tert-butylbenzene leads to the diketone byproduct.

Figure 1: Friedel-Crafts Acylation Pathway targeting the mono-acid derivative.

Purification Protocol (Self-Validating)

This protocol exploits the acidity of the target compound to separate it from neutral byproducts (diketone and unreacted starting material).

-

Dissolution: Dissolve the crude solid in 10% Sodium Hydroxide (NaOH) .

-

Validation: The target acid dissolves as the sodium salt. The neutral diketone and tert-butylbenzene remain insoluble.

-

-

Filtration: Filter the alkaline solution to remove insoluble organics.

-

Checkpoint: The filtrate contains the product; the filter cake is waste.

-

-

Precipitation: Acidify the filtrate with Hydrochloric Acid (HCl) to pH < 2.

-

Observation: A white precipitate (the target acid) should form immediately.

-

-

Recrystallization: Recrystallize the precipitate from Ethanol/Water (80:20) or Toluene .

-

Target Purity: >98% by HPLC.

-

Thermal Characterization Protocols

Since experimental data is scarce, you must generate your own "Certificate of Analysis" data. Do not rely on generic database values.

Melting Point Determination (DSC)

Method: Differential Scanning Calorimetry (DSC) Standard: ASTM E794

-

Sample Preparation: Weigh 3–5 mg of dried, recrystallized sample into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatiles are suspected, though unlikely here).

-

Protocol:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C.

-

Analysis: Identify the onset temperature (

) of the endothermic peak. This is the thermodynamic melting point.[5] -

Note: If a broad peak is observed, the sample purity is low (eutectic broadening). Recrystallize and repeat.

-

Boiling Point / Decomposition Profile (TGA)

Method: Thermogravimetric Analysis (TGA) Standard: ASTM E1131

-

Objective: Determine the thermal stability limit before attempting distillation.

-

Protocol:

-

Ramp 10°C/min from 25°C to 600°C under Nitrogen (

). -

Analysis:

-

Look for weight loss onset (

). -

If weight loss begins < 250°C, the compound is degrading or losing solvent.

-

Do not heat the bulk material above the

temperature in an open vessel.

-

-

Figure 2: Thermal Characterization Logic Flow. Ensure purity before defining physical constants.

References

-

Chemical Identity & Prediction: 6-(4-tert-butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0).[1][2][6] GlobalChemMall & ChemSrc Databases. Link

-

Synthesis Methodology: Friedel-Crafts Acylation of Aromatics with Dicarboxylic Acid Anhydrides. Organic Syntheses, Coll. Vol. 2, p. 81. Link

-

Thermal Analysis Standards: ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International. Link

-

Homolog Comparison: 4-tert-Butylbenzoic acid (CAS 98-73-7) Physical Properties. Sigma-Aldrich. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 18119-6 | Sigma-Aldrich [sigmaaldrich.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 898791-43-0 Name: [xixisys.com]

- 4. 5-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)pentanoic acid | C15H27NO4 | CID 10731873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentanoic acid [webbook.nist.gov]

- 6. m.globalchemmall.com [m.globalchemmall.com]

An In-depth Technical Guide to the History and Application of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid as a Hapten

This guide provides a comprehensive overview of the synthesis, development, and immunological application of 6-(4-t-Butylphenyl)-6-oxohexanoic acid. Designed for researchers and professionals in drug development and immunology, this document details the scientific rationale and technical protocols from initial chemical synthesis to its use in immunoassays.

Part 1: The Foundational Role of Haptens in Immunology

The adaptive immune system typically recognizes large molecules like proteins and polysaccharides as antigens, initiating a response.[1] However, small organic molecules, known as haptens , are generally not immunogenic on their own.[1] The pioneering work of Karl Landsteiner in the early 20th century demonstrated that when these haptens are covalently coupled to a larger carrier molecule, such as a protein, they can elicit a robust and specific immune response.[2] This hapten-carrier conjugate acts as a neoantigen, where the hapten serves as the specific antigenic determinant, or epitope.

This principle is fundamental to the development of diagnostics and therapeutics. By generating antibodies that are highly specific to a small molecule of interest (e.g., a drug, metabolite, or toxin), researchers can develop sensitive and specific immunoassays for its detection and quantification.[3][4] The design of the hapten is critical; it must mimic the structure of the target analyte while also incorporating a functional group for conjugation to the carrier protein, often through a spacer arm to enhance epitope presentation.

Part 2: Synthesis and Chemical Profile of the Hapten

The molecule 6-(4-t-Butylphenyl)-6-oxohexanoic acid was rationally designed to serve as an effective hapten. Its structure consists of two key moieties: the immunogenic 4-t-butylphenyl group and a hexanoic acid chain that provides a reactive carboxyl group for conjugation.

Rationale for Molecular Design

-

Epitope (The 4-t-Butylphenyl Group): The bulky and hydrophobic tert-butyl group provides a distinct and sterically prominent feature. This uniqueness minimizes cross-reactivity with structurally similar endogenous molecules, thereby enhancing the specificity of the antibodies generated against it.

-

Spacer and Linker (The Hexanoic Acid Chain): The six-carbon chain acts as a spacer arm, projecting the t-butylphenyl epitope away from the surface of the carrier protein. This spatial separation reduces steric hindrance, making the hapten more accessible for recognition by B-cell receptors and subsequent antibody binding. The terminal carboxylic acid (-COOH) is a versatile functional group for conjugation to the primary amine residues (e.g., lysine) on carrier proteins.

Synthesis via Friedel-Crafts Acylation

The most direct and established method for synthesizing 6-(4-t-Butylphenyl)-6-oxohexanoic acid is through the Friedel-Crafts acylation , a cornerstone reaction in organic chemistry discovered by Charles Friedel and James Mason Crafts in 1877.[5][6] This electrophilic aromatic substitution reaction forms aryl ketones by reacting an arene with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]

The reaction proceeds by activating the acylating agent with the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring (t-butylbenzene), leading to the formation of the ketone product.

Caption: Synthesis of the hapten via Friedel-Crafts acylation.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 6-(4-tert-butylphenyl)-6-oxohexanoic acid |

| CAS Number | 898791-43-0[9] |

| Molecular Formula | C₁₆H₂₂O₃ |

| Molecular Weight | 262.34 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Carboxylic Acid, Ketone, tert-Butyl |

Part 3: Development as an Immunological Tool

The transformation of 6-(4-t-Butylphenyl)-6-oxohexanoic acid from a simple organic molecule into a powerful immunological reagent involves a multi-step process, beginning with its conjugation to a carrier protein to render it immunogenic.

Step 1: Hapten-Carrier Conjugation

To elicit an immune response, the hapten must be conjugated to a large, immunogenic carrier protein. Common choices include Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) for use as a coating antigen in immunoassays.[10] The most prevalent method for this conjugation is through the formation of an amide bond using carbodiimide chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Mechanism:

-

Activation of Carboxyl Group: EDC reacts with the carboxylic acid on the hapten to form a highly reactive O-acylisourea intermediate.

-

Stabilization with NHS: This unstable intermediate reacts with NHS to form a more stable NHS-ester. This step improves reaction efficiency and reduces side reactions.

-

Amide Bond Formation: The NHS-ester readily reacts with primary amine groups (e.g., on lysine residues) on the carrier protein, forming a stable amide bond and releasing NHS.

Caption: Workflow for conjugating the hapten to a carrier protein.

Step 2: Antibody Production and Immunoassay Development

Once the immunogen (hapten-KLH conjugate) is prepared, it is used to immunize host animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The resulting antibodies are then purified and characterized for their specificity and affinity for the hapten.

These antibodies become the core reagent in developing an immunoassay. A common format is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) , which is highly sensitive for detecting small molecules.[11]

Principle of Competitive ELISA:

-

Coating: Microplate wells are coated with a hapten-BSA conjugate.

-

Competition: A mixture of the sample (containing the unknown amount of free hapten) and a limited amount of specific primary antibody is added to the wells. The free hapten from the sample and the coated hapten-BSA compete for binding to the antibody.

-

Detection: A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate.

-

Signal Generation: A substrate is added, which is converted by the enzyme into a colored product. The signal intensity is inversely proportional to the concentration of free hapten in the sample.

Caption: The inverse relationship in a competitive ELISA.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 6-(4-t-Butylphenyl)-6-oxohexanoic acid as a hapten.

Protocol 1: Synthesis of 6-(4-t-Butylphenyl)-6-oxohexanoic acid

Materials:

-

t-Butylbenzene

-

Adipic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard glassware for organic synthesis

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve t-butylbenzene (1.0 eq) and adipic anhydride (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.

Protocol 2: Conjugation of Hapten to BSA (EDC/NHS Method)

Materials:

-

6-(4-t-Butylphenyl)-6-oxohexanoic acid (Hapten)

-

Bovine Serum Albumin (BSA)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Dissolve 10 mg of the hapten in 1 mL of DMF.

-

Add EDC (1.5-fold molar excess over hapten) and NHS (1.5-fold molar excess over hapten) to the hapten solution.

-

Stir the mixture at room temperature for 4-6 hours in the dark to activate the hapten.

-

In a separate container, dissolve 20 mg of BSA in 4 mL of PBS (pH 7.4).

-

Add the activated hapten solution dropwise to the BSA solution while gently stirring.

-

Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

-

Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

-

Dialyze against PBS (1 L) at 4°C for 48 hours, changing the buffer at least four times to remove unreacted hapten and coupling reagents.

-

Store the resulting hapten-BSA conjugate at -20°C.

References

-

Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry . (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - SynArchive . (n.d.). Retrieved from [Link]

-

6-(4-tert-butylphenyl)-6-oxohexanoic acid - GlobalChemMall . (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing . (2025, February 26). Retrieved from [Link]

- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents. (n.d.).

-

Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed . (2021, January 23). Retrieved from [Link]

-

Altered Hapten Ligands Antagonize Trinitrophenyl-specific Cytotoxic T Cells and Block ... - PMC . (n.d.). Retrieved from [Link]

-

Multiplexed Immunosensors and Immunoarrays - PMC - NIH . (n.d.). Retrieved from [Link]

-

(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities - ResearchGate . (2025, August 06). Retrieved from [Link]

-

Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF - ResearchGate . (2025, August 05). Retrieved from [Link]

-

Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife . (2014, September 25). Retrieved from [Link]

-

Definition of the nature and hapten threshold of the β-lactam antigen required for T cell activation in vitro and in patients - PMC . (n.d.). Retrieved from [Link]

-

Haptens – Knowledge and References - Taylor & Francis . (n.d.). Retrieved from [Link]

-

Covalent Organic Frameworks for Immunoassays: A Review - MDPI . (2025, July 21). Retrieved from [Link]

-

Triple Enhancement for Sensitive Immunochromatographic Assay: A Case Study for Human Fatty Acid-Binding Protein Detection - MDPI . (2022, December 14). Retrieved from [Link]

-

The 50th Anniversary of the Discovery of 6-aminopenicillanic Acid (6-APA) - PubMed . (2007, January 15). Retrieved from [Link]

-

Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society - ACS.org . (n.d.). Retrieved from [Link]

-

Types Of Immunoassay - And When To Use Them - Quanterix . (2022, October 03). Retrieved from [Link]

-

Production of antibodies and development of highly sensitive formats of enzyme immunoassay for saxitoxin analysis - Tor Vergata . (2002, May 14). Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife [elifesciences.org]

- 3. Multiplexed Immunosensors and Immunoarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Definition of the nature and hapten threshold of the β-lactam antigen required for T cell activation in vitro and in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. m.globalchemmall.com [m.globalchemmall.com]

- 10. uniroma2.it [uniroma2.it]

- 11. quanterix.com [quanterix.com]

Methodological & Application

Friedel-Crafts acylation protocol for 6-(4-t-Butylphenyl)-6-oxohexanoic acid

Application Note: Advanced Synthesis Protocol for 6-(4-t-Butylphenyl)-6-oxohexanoic Acid via Friedel-Crafts Acylation

Strategic Overview & Mechanistic Rationale

The synthesis of 6-(4-t-Butylphenyl)-6-oxohexanoic acid (CAS 898791-43-0) is a critical workflow for researchers developing advanced polymers, specialized ligands, and pharmaceutical intermediates. The most robust method for constructing this 6-aryl-6-oxohexanoic acid framework is the Friedel-Crafts acylation of tert-butylbenzene.

Causality Behind Reagent Selection: While it is possible to react an arene directly with adipoyl chloride followed by hydrolysis[1], this approach often yields a mixture of the desired mono-acylated product and a 1,4-bis-acylated diketone byproduct. To ensure absolute stoichiometric control and prevent di-acylation, this protocol utilizes ethyl 6-chloro-6-oxohexanoate (the mono-ethyl ester of adipoyl chloride). By masking one terminus of the acylating agent as an ester, the reaction is strictly limited to a single electrophilic aromatic substitution (EAS) event. The ester is subsequently removed via basic saponification.

Mechanistic Insights & Regioselectivity: The bulky tert-butyl group on the starting arene serves a dual purpose. First, it is an electron-donating group (via hyperconjugation and inductive effects) that activates the ring toward electrophilic attack. Second, its extreme steric bulk completely shields the ortho positions, directing the incoming acylium ion almost exclusively to the para position.

Unlike Friedel-Crafts alkylations, which are notoriously plagued by carbocation rearrangements, the acylation pathway proceeds via a resonance-stabilized acylium ion, ensuring that the linear 6-carbon chain remains completely intact[2]. Furthermore, while alkylations require only catalytic amounts of a Lewis acid, acylation requires a stoichiometric excess of Aluminum Chloride (

Quantitative Data & Stoichiometry

Table 1: Phase 1 - Friedel-Crafts Acylation

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

|---|---|---|---|---|---|

| tert-Butylbenzene | 134.22 | 1.00 | 13.4 g (15.5 mL) | 0.100 | Aromatic Substrate |

| Ethyl 6-chloro-6-oxohexanoate | 192.64 | 1.05 | 20.2 g (17.6 mL) | 0.105 | Acylating Agent |

| Aluminum Chloride (Anhydrous) | 133.34 | 1.20 | 16.0 g | 0.120 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 100 mL | - | Solvent |

Table 2: Phase 2 - Saponification (Hydrolysis)

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

|---|---|---|---|---|---|

| Ethyl 6-(4-t-butylphenyl)-6-oxohexanoate | 290.40 | 1.00 | ~29.0 g | 0.100 | Intermediate |

| Sodium Hydroxide (NaOH) | 40.00 | 3.00 | 12.0 g | 0.300 | Base |

| Ethanol (EtOH) | 46.07 | - | 100 mL | - | Solvent |

| Deionized Water | 18.02 | - | 50 mL | - | Solvent |

| Hydrochloric Acid (12 M) | 36.46 | Excess | ~30 mL | - | Acidifying Agent |

Visualizing the Synthetic Architecture

Fig 1: Two-step synthetic workflow for 6-(4-t-Butylphenyl)-6-oxohexanoic acid.

Fig 2: Mechanistic pathway of the Friedel-Crafts acylation and catalyst complexation.

Self-Validating Experimental Protocol

Phase 1: Synthesis of Ethyl 6-(4-t-butylphenyl)-6-oxohexanoate

Objective: Generate the carbon-carbon bond via an electrophilic aromatic substitution while preventing over-acylation.

-

System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a thermometer, and a gas outlet connected to a basic scrubber (to neutralize evolving HCl gas).

-

Reagent Loading: Add 13.4 g of tert-butylbenzene and 20.2 g of ethyl 6-chloro-6-oxohexanoate to the flask. Dissolve the mixture in 100 mL of anhydrous dichloromethane (DCM).

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

-

Catalyst Addition (Critical Step): Add 16.0 g of anhydrous

in small portions over 30 minutes.-

Causality: The generation of the acylium ion is highly exothermic. Rapid addition will cause the DCM to boil and may lead to unwanted side reactions or polymerization.

-

-

Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Self-Validation Checkpoint 1: The evolution of HCl gas will be vigorous initially and will gradually subside. The cessation of bubbling in the basic scrubber is a macroscopic indicator that the substitution is nearing completion.

-

Self-Validation Checkpoint 2: Perform a TLC (Hexanes:Ethyl Acetate 8:2). The UV-active starting arene (

) should disappear, replaced by a new, lower

-

-

Quenching: Carefully pour the dark reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

-

Causality: The acidic ice quench aggressively breaks the stable Ketone-

complex[4], liberating the free ketone and dissolving the resulting aluminum salts into the aqueous phase.

-

-

Extraction & Concentration: Separate the organic DCM layer. Extract the aqueous layer with an additional 2x 50 mL of DCM. Wash the combined organic layers with saturated

, then brine, and dry over anhydrous

Phase 2: Saponification to 6-(4-t-Butylphenyl)-6-oxohexanoic Acid

Objective: Cleave the ethyl ester to reveal the target carboxylic acid without degrading the ketone moiety.

-

Hydrolysis Setup: Transfer the crude ester (~29.0 g) to a 500 mL round-bottom flask. Add 100 mL of ethanol and a solution of 12.0 g NaOH dissolved in 50 mL of deionized water.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80 °C) for 2 hours.

-

Self-Validation Checkpoint 3: Initially, the mixture will be biphasic (oil/water). As the ester hydrolyzes into the sodium carboxylate salt, it becomes highly water-soluble. The reaction mixture turning completely homogeneous is visual proof of successful saponification.

-

-

Solvent Removal: Cool the mixture to room temperature and remove the majority of the ethanol via rotary evaporation. (Do not evaporate to dryness).

-

Acidification & Precipitation: Dilute the remaining aqueous layer with 100 mL of water and transfer to an ice bath. Slowly add 12 M HCl dropwise under vigorous stirring until the pH reaches 2.

-

Self-Validation Checkpoint 4: A dense white precipitate will crash out of the solution immediately upon reaching acidic pH. This is the protonated, water-insoluble 6-(4-t-butylphenyl)-6-oxohexanoic acid.

-

-

Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove residual NaCl and HCl.

-

Purification: Recrystallize the crude product from a mixture of Ethanol/Water or Toluene/Hexanes to afford the pure 6-(4-t-butylphenyl)-6-oxohexanoic acid as a white crystalline solid. Dry in a vacuum oven at 50 °C overnight.

References

-

Friedel–Crafts reaction. Wikipedia. Available at:[Link]

-

Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts Chemistry. Available at:[Link]

-

A Synthesis of 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)-hexylthiol. A Ligand for Conjugation with Fluorescent Cadmium Selenide/Zinc Sulfide Core/Shell Nanocrystals and Biological Imaging. Molecules (MDPI). Available at:[Link]

Sources

- 1. A Synthesis of 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)-hexylthiol. A Ligand for Conjugation with Fluorescent Cadmium Selenide/Zinc Sulfide Core/Shell Nanocrystals and Biological Imaging [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

Application Notes & Protocols: Leveraging 6-(4-t-Butylphenyl)-6-oxohexanoic Acid for the Generation of Aldolase Catalytic Antibodies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 6-(4-t-butylphenyl)-6-oxohexanoic acid as a hapten in the development of catalytic antibodies. We propose its application in generating antibodies with aldolase activity, a crucial carbon-carbon bond-forming reaction in organic synthesis and biology. These application notes detail the scientific rationale, experimental design, and step-by-step protocols for hapten-carrier conjugation, immunization, and the screening and characterization of the resultant catalytic antibodies. The methodologies are grounded in established principles of immunology and enzyme kinetics, aiming to equip researchers with the necessary tools to explore novel biocatalysts.

Introduction: The Promise of Catalytic Antibodies

Catalytic antibodies, or "abzymes," represent a class of immunoglobulins engineered to possess enzymatic activity.[1] The fundamental principle behind their generation lies in the immune system's ability to produce antibodies that bind with high affinity and specificity to a molecule, known as a hapten, that mimics the transition state of a chemical reaction.[2] By stabilizing this high-energy transition state, the antibody lowers the activation energy of the reaction, thereby acting as a catalyst.[3] This approach has been successfully employed to create antibodies that catalyze a wide array of chemical transformations, including ester hydrolysis, redox reactions, and carbon-carbon bond formation.[3]

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy ketones, which are versatile building blocks for more complex molecules.[4][5] Natural aldolase enzymes (Classes I and II) catalyze this reaction with remarkable efficiency and stereoselectivity.[2] Generating catalytic antibodies with aldolase activity offers the potential to create custom catalysts for specific substrates, expanding the toolbox of synthetic chemists and providing novel therapeutic strategies.[4][6]

Hapten Design: 6-(4-t-Butylphenyl)-6-oxohexanoic Acid for Aldolase Activity

The design of the hapten is paramount to the success of generating a catalytic antibody.[7][8] The hapten must be a stable analog of the transition state of the desired reaction. For a Class I aldolase-like mechanism, which proceeds through an enamine intermediate, a "reactive immunization" strategy has proven effective.[2][4] This involves using a hapten that can form a covalent bond with a lysine residue in the antibody's binding pocket, mimicking the formation of the enamine intermediate.[2]

We propose the use of 6-(4-t-Butylphenyl)-6-oxohexanoic acid as a hapten to elicit antibodies with aldolase activity. Its key structural features make it a suitable candidate:

-

Aryl Ketone Moiety: The 4-t-butylphenyl ketone group provides a site for nucleophilic attack, analogous to the aldehyde substrate in an aldol reaction.

-

Hexanoic Acid Linker: The carboxylic acid at the terminus of the C6 alkyl chain provides a convenient handle for conjugation to a carrier protein, which is necessary to elicit an immune response.[9][10]

-

Potential for Enamine Formation: The ketone can potentially react with a lysine residue in the antibody binding site to form a Schiff base, which can then tautomerize to an enamine, the key nucleophile in the aldol reaction.

The proposed mechanism for the antibody-catalyzed aldol reaction is depicted below:

Figure 1: Proposed mechanism for an aldolase catalytic antibody generated against 6-(4-t-Butylphenyl)-6-oxohexanoic acid.

Experimental Protocols

Synthesis of Hapten-Carrier Protein Conjugate

To elicit an immune response, the low molecular weight hapten must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[10] The carboxylic acid group of the hapten can be activated to form an active ester, which then reacts with primary amine groups (e.g., lysine residues) on the carrier protein.

Materials:

-

6-(4-t-Butylphenyl)-6-oxohexanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Protocol:

-

Activation of Hapten:

-

Dissolve 6-(4-t-Butylphenyl)-6-oxohexanoic acid (1 equivalent) in anhydrous DMF.

-

Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

-

Monitor the reaction by thin-layer chromatography (TLC) for the formation of the NHS ester.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration. The filtrate containing the activated hapten can be used directly in the next step.

-

-

Conjugation to Carrier Protein:

-

Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4) to a concentration of 10 mg/mL.

-

Slowly add the activated hapten solution in DMF to the carrier protein solution with gentle stirring. A typical molar ratio of hapten to protein is 20-40:1.

-

Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against PBS (4 L) at 4°C with at least three buffer changes over 48 hours to remove unreacted hapten and byproducts.

-

Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA).

-

The hapten-to-protein conjugation ratio can be estimated by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak, or more accurately by MALDI-TOF mass spectrometry.

-

Figure 2: Workflow for the synthesis of the hapten-carrier protein conjugate.

Monoclonal Antibody Production

The generation of monoclonal antibodies is a well-established procedure involving animal immunization, hybridoma technology, and antibody purification.

Protocol Overview:

-

Immunization:

-

Immunize mice (e.g., BALB/c) with the KLH-hapten conjugate (50-100 µg per mouse) emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for subsequent boosts).

-

Administer booster injections every 2-3 weeks.

-

Monitor the immune response by testing serum samples for the presence of hapten-specific antibodies using an Enzyme-Linked Immunosorbent Assay (ELISA) with the BSA-hapten conjugate as the coating antigen.

-

-

Hybridoma Production:

-

Once a high antibody titer is achieved, sacrifice the mouse and isolate splenocytes.

-

Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).

-

Select for hybridoma cells in a selective medium (e.g., HAT medium).

-

-

Screening:

-

Screen the supernatants of the hybridoma cultures for the production of antibodies that bind to the BSA-hapten conjugate using ELISA.

-

Positive clones should be further screened for catalytic activity (see Section 3.3).

-

-

Cloning and Expansion:

-

Subclone the hybridomas that produce catalytic antibodies by limiting dilution to ensure monoclonality.

-

Expand the positive clones to produce larger quantities of the monoclonal antibody.

-

-

Antibody Purification:

-

Purify the monoclonal antibody from the hybridoma supernatant or ascites fluid using protein A or protein G affinity chromatography.

-

Assess the purity of the antibody by SDS-PAGE.

-

Screening for Catalytic Activity

A crucial step is to screen the antibody-producing hybridomas for catalytic activity, not just binding.[7][12] A high-throughput screening assay is essential for this purpose.[13]

Proposed Screening Assay:

This assay is based on the antibody-catalyzed aldol addition of a suitable ketone donor to an aromatic aldehyde acceptor, leading to a product with a distinct spectrophotometric or fluorometric signature.

Materials:

-

Purified monoclonal antibodies or hybridoma supernatants

-

Aldehyde substrate (e.g., 4-nitrobenzaldehyde)

-

Ketone substrate (e.g., acetone or hydroxyacetone)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

To each well of a 96-well plate, add the antibody sample.

-

Add the aldehyde substrate (e.g., 4-nitrobenzaldehyde) to a final concentration of 100 µM.

-

Initiate the reaction by adding the ketone substrate (e.g., acetone) to a final concentration of 1 M.

-

Incubate the plate at room temperature or 37°C.

-

Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the aldol product or its condensation product. For example, the aldol condensation product of 4-nitrobenzaldehyde and acetone has a strong absorbance around 400 nm.

-

As a negative control, run parallel reactions without the antibody.

-

As a positive control (for inhibition), run reactions in the presence of the free hapten, 6-(4-t-Butylphenyl)-6-oxohexanoic acid. A significant decrease in the reaction rate in the presence of the hapten indicates that the catalysis is occurring in the antibody's binding site.[3]

-

Identify the clones that show a significant rate enhancement over the uncatalyzed reaction and are inhibited by the free hapten.

Characterization of Catalytic Antibodies

Antibodies that exhibit catalytic activity should be further characterized to determine their kinetic parameters and reaction mechanism.

Kinetic Analysis

The catalytic efficiency of the antibody is determined by measuring its Michaelis-Menten kinetic parameters, Km and kcat.[14]

Protocol:

-

Set up a series of reactions with a fixed concentration of the catalytic antibody and varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Monitor the initial reaction rates (v0) for each substrate concentration.

-

Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the equation Vmax = kcat[E]t, where [E]t is the total active antibody concentration.

-

The catalytic proficiency can be expressed as the rate enhancement (kcat/kuncat), where kuncat is the rate constant for the uncatalyzed reaction.

Table 1: Hypothetical Kinetic Parameters for an Aldolase Catalytic Antibody

| Parameter | Value | Units |

| Km (Aldehyde) | 150 | µM |

| Km (Ketone) | 500 | mM |

| kcat | 0.5 | min-1 |

| kuncat | 1 x 10-6 | min-1 |

| kcat/kuncat | 5 x 105 | - |

| (kcat/Km)/kuncat | 3.3 x 109 | M-1 |

Substrate Specificity and Stereoselectivity

Investigate the range of aldehyde and ketone substrates that the antibody can accept. Also, determine the stereoselectivity of the reaction by analyzing the enantiomeric excess (e.e.) of the product using chiral chromatography (e.g., chiral HPLC or GC).

Troubleshooting

-

Low Immune Response: Increase the hapten density on the carrier protein, change the immunization schedule, or use a different adjuvant.

-

No Catalytic Activity: The hapten may not be a good transition state analog. Consider designing and synthesizing alternative haptens. Also, ensure that the screening assay is sensitive enough to detect low levels of catalysis.

-

High Background Reaction: Optimize the reaction conditions (pH, temperature) to minimize the uncatalyzed reaction rate.

Conclusion

The use of 6-(4-t-Butylphenyl)-6-oxohexanoic acid as a hapten presents a promising strategy for the generation of novel aldolase catalytic antibodies. The protocols outlined in this document provide a comprehensive framework for researchers to embark on the design, production, and characterization of such biocatalysts. The development of efficient and selective catalytic antibodies holds significant potential for applications in organic synthesis, diagnostics, and therapeutics.

References

-

Barbas, C. F., 3rd, Heine, A., Zhong, G., Hoffmann, T., Gramatikova, S., Björnestedt, R., List, B., Anderson, J., Stura, E. A., Wilson, I. A., & Lerner, R. A. (2000). Antibody-Catalyzed Enantioselective Robinson Annulation. Journal of the American Chemical Society, 122(43), 10486–10487. [Link]

-

Tanaka, F., & Barbas, C. F., 3rd. (2003). Catalysis Of "Direct" Asymmetric Aldol Reactions. Chemistry @ Illinois. [Link]

-

Wagner, J., Lerner, R. A., & Barbas, C. F., 3rd. (1995). Efficient aldolase catalytic antibodies that use the enamine mechanism of natural enzymes. Science, 270(5243), 1797–1800. [Link]

-

Sinha, S. C., & Keinan, E. (2000). Catalytic antibodies for complex reactions: hapten design and the importance of screening for catalysis in the generation of catalytic antibodies for the NDA/CN reaction. Israel Journal of Chemistry, 40(3‐4), 255-264. [Link]

-

Shokat, K. M., & Schultz, P. G. (1990). Catalytic antibodies. Annual review of immunology, 8, 335-363. [Link]

-

Hoffmann, T., Zhong, G., List, B., Shabat, D., Anderson, J., Gramatikova, S., Lerner, R. A., & Barbas, C. F., 3rd. (1999). Aldol condensations by catalytic antibodies. Angewandte Chemie International Edition, 38(13-14), 1954-1957. [Link]

-

Fujii, I., Tanaka, F., & Lerner, R. A. (1998). Design of the hapten for the induction of antibodies catalyzing aldol reaction. Journal of molecular graphics & modelling, 16(1), 14-20. [Link]

-

Al-Awadi, N. A., & El-Dusouqui, O. M. (2014). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. International Journal of Molecular Sciences, 15(12), 22464-22485. [Link]

-

Esteve-Turrillas, F. A., Agulló, C., Abad-Fuentes, A., & Mercader, J. V. (2019). Alternative Hapten Design for Zearalenone Immunoreagent Generation. Toxins, 11(8), 479. [Link]

-

Lateef, S. S., Gupta, S., Jayathilaka, L. P., Krishnanchettiar, S., Huang, J. S., & Lee, B. S. (2007). An improved protocol for coupling synthetic peptides to carrier proteins for antibody production using DMF to solubilize peptides. Journal of biomolecular techniques : JBT, 18(3), 173–176. [Link]

-

Smith, G. P., & Petrenko, V. A. (1997). Phage display. Chemical reviews, 97(2), 391-410. [Link]

-

Garske, A. L., & Tawfik, D. S. (2002). Detection strategies for catalytic antibodies. Methods in molecular biology (Clifton, N.J.), 205, 193-208. [Link]

-

Lerner, R. A., & Barbas, C. F., 3rd. (1996). The catalytic antibody approach to the design of new catalysts. Acta chemica Scandinavica, 50(6-7), 672-678. [Link]

-

Walter, M. A., Pfeifer, D., Kraus, W., Emmerling, F., Schneider, R. J., Panne, U., & Weller, M. G. (2010). Triacetone triperoxide (TATP): hapten design and development of antibodies. Langmuir : the ACS journal of surfaces and colloids, 26(18), 15426–15432. [Link]

-

Siuzdak, G., Krebs, J. F., Benkovic, S. J., & Dyson, H. J. (1994). Binding of Hapten to a Single-Chain Catalytic Antibody Demonstrated by Electrospray Mass Spectrometry. Journal of the American Chemical Society, 116(17), 7937-7938. [Link]

-

Hynes, T. R., & Kraybill, B. (2024). How Kinetic Analysis Sheds Light on Catalytic Reactions. Reaction Chemistry & Engineering. [Link]

-

Wentworth, P., Jr, & Janda, K. D. (2007). Catalytic Antibodies. Resonance, 12(11), 8-19. [Link]

-

Simeonov, A., & Janda, K. D. (2000). Catalytic antibodies for complex reactions: hapten design and the importance of screening for catalysis in the generation of catalytic antibodies for the NDA/CN reaction. Accounts of chemical research, 33(10), 707-714. [Link]

-

Li, L., Liu, Y., & Zhang, Y. (2022). Catalytic Antibodies: Design, Expression, and Their Applications in Medicine. International Journal of Molecular Sciences, 23(15), 8758. [Link]

-

Ulrich, H. D., & Schultz, P. G. (1998). Analysis of hapten binding and catalytic determinants in a family of catalytic antibodies. Journal of molecular biology, 275(1), 95–111. [Link]

-

Abouzid, K. M., El-Saeed, M., & El-Subbagh, H. I. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-440. [Link]

-

Lateef, S. S., Gupta, S., Jayathilaka, L. P., Krishnanchettiar, S., Huang, J. S., & Lee, B. S. (2007). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Journal of Biomolecular Techniques, 18(3), 173-176. [Link]

-

La Clair, J. J., Foley, T. L., Schegg, T. R., Regan, C. M., & Burkart, M. D. (2004). Manipulation of Carrier Proteins in Antibiotic Biosynthesis. Chemistry & biology, 11(2), 195–201. [Link]

-

Keeble, A. H., & Howarth, M. (2019). Insider information on successful covalent protein coupling with help from SpyBank. Methods in enzymology, 617, 443–467. [Link]

Sources

- 1. Catalytic Antibodies: Design, Expression, and Their Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient aldolase catalytic antibodies that use the enamine mechanism of natural enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. WO1999031263A1 - Aldol condensations by catalytic antibodies - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design of the hapten for the induction of antibodies catalyzing aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved protocol for coupling synthetic peptides to carrier proteins for antibody production using DMF to solubilize peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic antibodies for complex reactions: hapten design and the importance of screening for catalysis in the generation of catalytic antibodies for the NDA/CN reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection strategies for catalytic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How Kinetic Analysis Sheds Light on Catalytic Reactions [hidenanalytical.com]

Protocol for attaching 6-(4-t-Butylphenyl)-6-oxohexanoic acid to solid supports

Application Note: Protocol for Attaching 6-(4-t-Butylphenyl)-6-oxohexanoic Acid to Solid Supports

Abstract & Chemical Context

This guide details the immobilization of 6-(4-t-Butylphenyl)-6-oxohexanoic acid (an aryl-keto carboxylic acid) onto solid supports. This molecule features a lipophilic tert-butylphenyl "tail" and a reactive carboxylic acid "head," separated by a keto-linker.

Molecule Profile:

-

Solubility Profile: High lipophilicity due to the tert-butylphenyl moiety. Poor aqueous solubility.

-

Chemical Stability: The C6-ketone is an aryl ketone, generally stable under standard carbodiimide coupling conditions but susceptible to reduction or nucleophilic attack by hydrazines.

Strategic Considerations: Successful immobilization requires overcoming the solubility mismatch between the hydrophobic ligand and hydrophilic buffers often used with beads. We present two distinct protocols based on the application:

-

Amide Linkage (High Stability): For permanent immobilization on Amino-functionalized Magnetic Beads (e.g., for affinity purification or pull-down assays).

-

Ester Linkage (Cleavable): For loading onto Wang Resin (e.g., for Solid Phase Organic Synthesis - SPOS).

Chemical Strategy & Mechanism

The core mechanism relies on activating the carboxylic acid to form a reactive intermediate (O-acylisourea or NHS-ester) which then undergoes nucleophilic attack by the functional group on the solid support (Amine or Hydroxyl).

Mechanism Visualization

Figure 1: General activation and coupling workflow for carboxylic acid ligands.

Protocol A: Amide Coupling to Amino-Magnetic Beads

Application: Creation of affinity matrices for protein target identification. Support Type: Amino-functionalized Magnetic Beads (Silica or Polymer based).

Critical Constraint: The ligand is hydrophobic. Standard aqueous MES buffers will precipitate the ligand. Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must be used as a co-solvent.

Reagents Required

| Reagent | Grade | Purpose |

| Ligand | >95% Purity | Target molecule |

| Amino-Beads | Magnetic | Solid support |

| EDC-HCl | Reagent Grade | Carbodiimide activator |

| NHS | Reagent Grade | Stabilizes intermediate (NHS-ester) |

| Coupling Solvent | Anhydrous | 50% DMSO / 50% MES Buffer (100mM, pH 6.0) |

| Blocking Buffer | Molecular Bio | 1M Tris-HCl, pH 7.4 |

Step-by-Step Procedure

-

Bead Preparation:

-

Ligand Activation (Pre-mix):

-

Rationale: Pre-activating ensures high efficiency before exposing the beads.

-

In a separate vial, dissolve Ligand (10 µmol, ~2.6 mg) in 500 µL of pure DMSO.

-

Add EDC-HCl (50 µmol, ~9.6 mg) and NHS (50 µmol, ~5.8 mg) to the ligand solution.

-

Incubate for 15 minutes at Room Temperature (RT) with gentle rotation.

-

-

Coupling Reaction:

-

Washing & Blocking:

Protocol B: Ester Loading onto Wang Resin (SPOS)

Application: Solid Phase Organic Synthesis (using the acid as a starting point). Support Type: Wang Resin (Hydroxyl-functionalized polystyrene).

Chemistry: Steglich Esterification (DIC/DMAP). Note: DMAP is essential for esterifying the hydroxyl group of the resin but can cause racemization. Since 6-(4-t-Butylphenyl)-6-oxohexanoic acid is achiral at the alpha-position (it has a CH2), racemization is not a concern here.

Reagents Required

| Reagent | Purpose |

| Wang Resin | 0.5 – 1.0 mmol/g loading |

| DIC | Diisopropylcarbodiimide (Activator) |

| DMAP | 4-Dimethylaminopyridine (Catalyst) |

| DCM / DMF | Solvents (Dichloromethane / Dimethylformamide) |

| Acetic Anhydride | Capping agent |

Step-by-Step Procedure

-

Resin Swelling:

-

Coupling Cocktail Preparation:

-

Calculate reagents based on 3-fold excess relative to resin loading capacity (e.g., if resin is 1.0 mmol/g, use 0.6 mmol reagents for 200 mg resin).

-

Dissolve Ligand (3 eq) in minimal DMF (approx 1-2 mL).

-

Add DIC (3 eq).

-

Add DMAP (0.1 eq) dissolved in DMF.[6][5] Caution: Add DMAP last to minimize side reactions.

-

-

Reaction:

-

Add the cocktail to the drained resin.

-

Shake/Agitate for 3–18 hours at RT.

-

Visual Check: The beads should flow freely. If the ligand precipitates, add more DMF.

-

-

Washing:

-

Drain reactor.

-

Wash: 3x DMF, 3x DCM, 3x Methanol, 3x DCM.

-

-

Capping (End-Capping):

-

To block unreacted hydroxyl groups: Add 2 mL of a solution containing Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.

-

Shake for 30 mins.

-

Wash thoroughly as above.

-

Quality Control & Validation

Verification is critical to distinguish between physical adsorption (common with lipophilic ligands) and covalent bonding.

Validation Workflow

Figure 2: Decision tree for validating ligand attachment.

-

Kaiser Test (Ninhydrin):

-

UV Difference Quantification:

-

Measure the UV absorbance (at ~254 nm for the phenyl ring) of the starting ligand solution.

-

Measure the UV absorbance of the combined filtrates and washings after coupling.

-

Calculation: (Total Input - Total Unbound) = Loaded Amount.

-

-

TFA Micro-Cleavage (For Wang Resin):

-

Treat 5 mg of dried resin with 95% TFA/5% H2O for 1 hour.

-

Filter and analyze the filtrate via HPLC/MS.

-

Target: Recovery of the parent molecule (Mass = 262.3 Da + H+).

-

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS chemistry).

-

Merck/Sigma-Aldrich. (n.d.). Solid Phase Peptide Synthesis (SPPS) – Wang Resin Protocols. Retrieved from

-

Thermo Scientific. (n.d.). Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[3] Retrieved from

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of coupling mechanisms).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. advancedbiochemicals.com [advancedbiochemicals.com]

- 3. oceannanotech.com [oceannanotech.com]

- 4. agilent.com [agilent.com]

- 5. peptide.com [peptide.com]

- 6. peptideweb.com [peptideweb.com]

- 7. CAS 928-81-4: 6-Oxohexanoic acid | CymitQuimica [cymitquimica.com]

- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 9. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 6-(4-t-Butylphenyl)-6-oxohexanoic Acid

[1]

Executive Summary: Understanding the Molecule

Before attempting solubilization, it is critical to understand the physicochemical "personality" of 6-(4-t-Butylphenyl)-6-oxohexanoic acid.

-

The Conflict: This molecule is amphiphilic.[1] It possesses a highly hydrophobic tail (the t-butylphenyl group) and a hydrophilic head (the carboxylic acid).[1]

-

The pKa Factor: The carboxylic acid group typically has a pKa of approximately 4.8 .[1]

-

The Trap: Researchers often dissolve the powder in DMSO and spike it into a neutral buffer (pH 7.4).[1] If the final concentration is high, the hydrophobic tails aggregate, causing precipitation ("crashing out") or micelle formation.[1]

Part 1: Diagnostic Decision Tree

Use this flowchart to select the correct solubilization strategy for your specific assay.

Figure 1: Decision matrix for selecting the optimal solubilization protocol based on experimental constraints.

Part 2: Troubleshooting Guides

Guide A: The "Salt Switch" (Recommended for Aqueous Assays)

Best for: High concentration stocks in water; Animal studies.

The Issue: The free acid form is hydrophobic.[1] You are trying to dissolve a "rock" in water.[1] The Fix: Convert the acid to its sodium salt (Sodium 6-(4-t-butylphenyl)-6-oxohexanoate).

Protocol:

-

Calculate Stoichiometry: You need 1.05 equivalents of Sodium Hydroxide (NaOH) per mole of compound.[1]

-

Weighing: Weigh your target amount of 6-(4-t-Butylphenyl)-6-oxohexanoic acid.

-

Primary Dissolution: Add a small volume of 0.1 M NaOH .

-

Dilution: Slowly add water or buffer (PBS) to reach the desired volume.[1]

-

pH Check: Check the final pH. If it is too basic for your assay, carefully back-titrate with dilute HCl to pH 7.5–8.0.[1]

-

Warning: Do not go below pH 7.0, or the compound will reprotonate and crash out.[1]

-

Guide B: Co-Solvent Dilution (The "DMSO Spike")

Best for: High-throughput screening (HTS); Enzyme assays.[1]

The Issue: "I added my DMSO stock to the media, and it turned milky." The Fix: You exceeded the solubility limit of the aqueous phase, or the mixing was too rapid.

Protocol:

-

Stock Preparation: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10 µM final).[1]

-

The "Intermediate" Step (Crucial):

-

Final Dilution:

| Solvent | Solubility Limit (Est.) | Notes |

| Water (pH 4) | < 0.1 mg/mL | Insoluble (Protonated) |

| Water (pH 9) | > 10 mg/mL | Soluble (Ionized Salt) |

| DMSO | > 50 mg/mL | Excellent Stock Solvent |

| Ethanol | > 20 mg/mL | Good, but evaporates |

Guide C: Cyclodextrin Complexation (The "Nuclear Option")

Best for: In vivo injection; Sensitive cell lines where DMSO is toxic.

The Issue: The compound precipitates at neutral pH, but you cannot use DMSO or high pH.[1] The Fix: Encapsulate the hydrophobic t-butylphenyl tail inside a cyclodextrin ring.[1]

Protocol:

-

Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.[1]

-

Add the compound powder to this solution.

-

Stir/Vortex vigorously for 2–4 hours at room temperature.

-

Filter sterilize (0.22 µm).[1]

Part 3: Frequently Asked Questions (FAQ)

Q1: My solution looks clear, but my assay results are erratic. Why? A: You may have formed micelles .[1] Because this molecule has a polar head and a large hydrophobic tail, it acts like a surfactant.[1] Above a certain concentration (Critical Micelle Concentration - CMC), it forms aggregates.[1]

-

Solution: Stay below the CMC (likely < 100 µM) or include 0.01% Triton X-100 in your buffer to stabilize the monomeric form.[1]

Q2: Can I heat the solution to dissolve it? A: Yes, mild heating (40–50°C) helps dissolution, especially for the Salt Method.[1] However, ensure the solution does not precipitate upon cooling to room temperature (supersaturation).[1] If it precipitates on cooling, you must lower the concentration.[1]

Q3: How should I store the stock solution? A: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can absorb moisture into the DMSO, causing the compound to crash out inside the tube.[1] Aliquot into single-use vials.

Part 4: Visualizing the Dilution Workflow

Figure 2: Optimal dilution workflow to prevent precipitation shock.

References

-

Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General principles of solubility for lipophilic carboxylic acids).

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

MilliporeSigma. (n.d.).[1] Solubility & Stability Guidelines for Amino Acids and Derivatives. (Standard protocols for salt formation of carboxylic acids). Link

-